1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with an azidophenylacryloyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors such as succinic anhydride and amines under acidic or basic conditions.
Introduction of the Azidophenylacryloyl Group: This step involves the reaction of the pyrrolidine-2,5-dione core with 4-azidophenylacrylic acid or its derivatives. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new bonds with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds like succinimide and phthalimide share the pyrrolidine-2,5-dione core structure.
Azidophenylacryloyl Derivatives: Compounds with similar azido and phenylacryloyl groups, such as 4-azidophenylacrylic acid.
Uniqueness
1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the azidophenylacryloyl group
Properties
CAS No. |
95016-12-9 |
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Molecular Formula |
C13H10N4O4 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(4-azidophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H10N4O4/c14-16-15-10-4-1-9(2-5-10)3-8-13(20)21-17-11(18)6-7-12(17)19/h1-5,8H,6-7H2 |
InChI Key |
WTOOFLQUPWOYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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